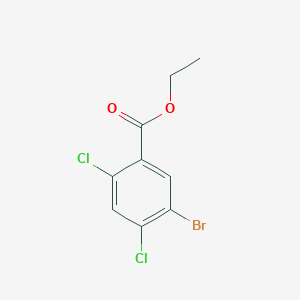
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is a complex organic compound that features a combination of nitrophenoxy, trimethylsilyl, and indole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Nitrophenoxy Group: This step involves the nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the indole core.
Attachment of the Trimethylsilyl Group: This is typically done using trimethylsilyl chloride in the presence of a base to form the trimethylsilyl ether.
Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction, often using reagents like cyanogen bromide or similar.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and indole groups are key to its interaction with these targets, potentially affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Nitrophenoxy)-1H-indole-3-carbonitrile: Lacks the trimethylsilyl group.
5-Phenoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile: Lacks the nitro group.
5-(4-Nitrophenoxy)-1H-indole: Lacks both the trimethylsilyl and carbonitrile groups.
Uniqueness
5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is unique due to the combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H23N3O4Si |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
5-(4-nitrophenoxy)-1-(2-trimethylsilylethoxymethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O4Si/c1-29(2,3)11-10-27-15-23-14-16(13-22)20-12-19(8-9-21(20)23)28-18-6-4-17(5-7-18)24(25)26/h4-9,12,14H,10-11,15H2,1-3H3 |
Clé InChI |
DRPYGTWPBSLLBU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


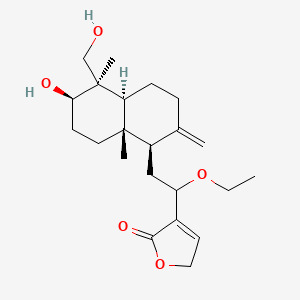
![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
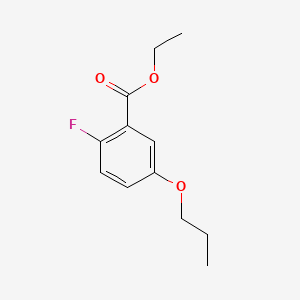





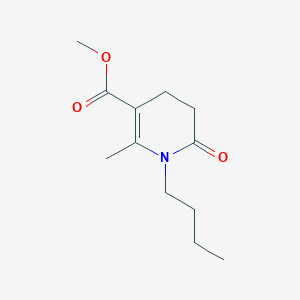
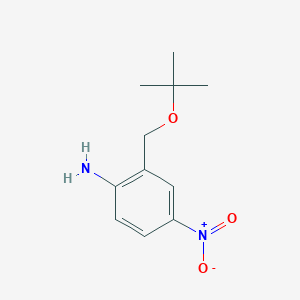
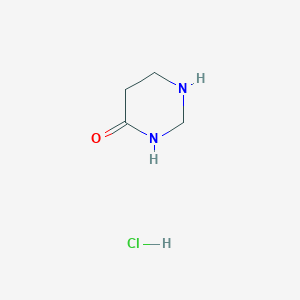
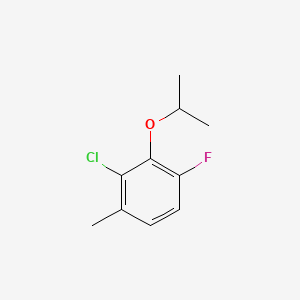
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
